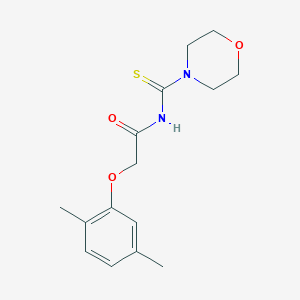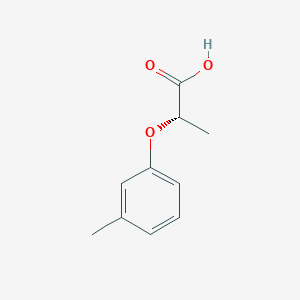![molecular formula C15H23NO2S B261542 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. DMPT is a sulfur-containing organic compound that belongs to the class of thiopyran derivatives. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a key role in regulating cell growth and metabolism. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the phosphorylation of mTOR and its downstream targets, leading to increased protein synthesis and cell proliferation.
Biochemical and Physiological Effects
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in protein synthesis, cell growth, and immune response. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, leading to improved cognitive function and mood. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in lab experiments is its ability to improve the growth rate and feed intake of aquatic animals, which can lead to improved production efficiency. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. One area of focus could be the development of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol-based pharmaceuticals for the treatment of various diseases, particularly those involving oxidative stress and inflammation. Another area of research could be the investigation of the effects of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies could be conducted to explore the potential applications of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of sulfur, followed by the addition of sodium borohydride. The resulting product is then treated with hydrogen sulfide to obtain 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol. This synthesis method has been optimized to achieve high yields and purity of 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol.
Wissenschaftliche Forschungsanwendungen
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been found to have various applications in scientific research. It has been used as a feed attractant for aquatic animals, particularly in aquaculture. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been shown to increase the feed intake and growth rate of fish and shrimp, leading to improved production efficiency. In addition, 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has been studied for its potential use as a biomarker for oxidative stress and inflammation in cells and tissues. 3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol has also been investigated for its potential as a pharmaceutical agent for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
Produktname |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)thian-4-ol |
InChI |
InChI=1S/C15H23NO2S/c1-16(2)10-13-11-19-8-7-15(13,17)12-5-4-6-14(9-12)18-3/h4-6,9,13,17H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
QUHCBTOVBXOVQR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
Kanonische SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


